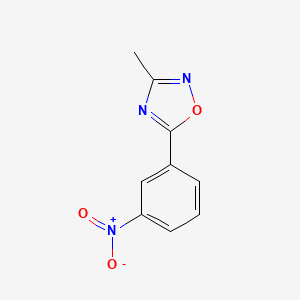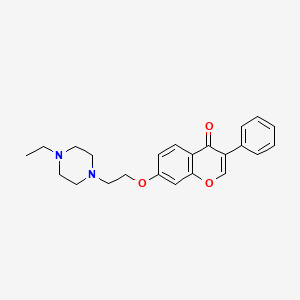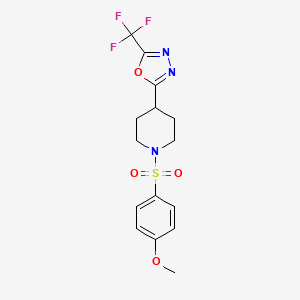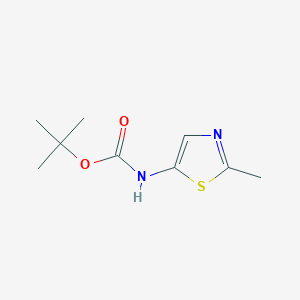
mAChR-IN-1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor (mAChR) antagonist, with an IC50 of 17 Nm .
Synthesis Analysis
The synthesis of mAChR-IN-1 involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . A molecule based on benzonitrile piperazine scaffold showed good tissue relaxation and blocking of neurotransmitter ACh in the ex vivo experiment .Molecular Structure Analysis
The molecular structure of mAChR-IN-1 is designed with the help of computer-aided drug designing techniques . The molecule showed 77% blocking at 112 μM concentration in the ex vivo evaluation on rat ileum .Physical And Chemical Properties Analysis
The physical and chemical properties of mAChR-IN-1 hydrochloride include a molecular weight of 524.83 . It is a solid substance that should be stored at -80/-20 degrees Celsius, away from moisture and light .Aplicaciones Científicas De Investigación
Differential Regulation of PI Hydrolysis and Adenylyl Cyclase by Muscarinic Receptor Subtypes
Muscarinic acetylcholine receptors (mAChRs) activate G proteins to regulate ion channels and generate second messengers via phosphoinositide (PI) and adenylyl cyclase systems. Different mAChR subtypes show varied functional specializations (Peralta et al., 1988).
Diversity of Structure, Signaling, and Regulation within mAChRs
mAChRs modulate various signal transduction pathways. The five identified mAChR members show homology in their hydrophobic membrane domains, with distinct cytoplasmic domains that determine receptor/G protein interaction and contain phosphorylation sites (Hosey, 1992).
Selective Coupling with K+ Currents of mAChR Subtypes
Different mAChR subtypes, when expressed in NG108-15 cells, showed varied abilities to mediate phosphoinositide hydrolysis and regulate different types of K+ currents (Fukuda et al., 1988).
mAChRs as Agonist-Dependent Oncogenes
Certain mAChR subtypes, when expressed in NIH 3T3 cells and stimulated with carbachol, demonstrated transformation capabilities, indicating their potential role as conditional oncogenes (Gutkind et al., 1991).
Stimulation of Phospholipase D Activity in Human Neuroblastoma Cells by mAChRs
In human neuroblastoma LA-N-2 cells, mAChRs are coupled to both phosphoinositide-specific phospholipase C (PLC) and phospholipase D (PLD). This coupling is not dependent on protein kinase C for stimulation by mAChR activation (Sandmann & Wurtman, 1991).
Role of M2 and M3 mAChR Subtypes in Modulation of Bladder Afferent Activity
M2 mAChR subtype plays a significant role in the modulation of bladder afferent activity, which contributes to bladder overactivity. This suggests the potential of targeting M2 mAChR for treating overactive bladder conditions (Matsumoto et al., 2008).
mAChR Activation Modulates DNA Synthesis and CD40 Expression in Fibroblast Cells
Human fibroblast cells stimulated with carbachol show changes in DNA synthesis, inositol phosphates production, and CD40 expression, mediated by M3 and M1 mAChRs. This provides insights into the parasympathetic muscarinic system's role in human fibroblast function (Casanova et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mAChR-IN-1 hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)



![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)